Roseorubicin B
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Overview
Description
Roseorubicin B is a compound produced by the strain of Actinomyces roseoviolaceus A529. This compound has notable antibacterial effects, particularly against gram-positive bacteria and mycobacterium .
Preparation Methods
Roseorubicin B is typically produced through fermentation processes involving the Actinomyces roseoviolaceus A529 strain . The synthetic routes and reaction conditions for this compound involve the cultivation of this strain under specific conditions that promote the production of the compound. Industrial production methods focus on optimizing these fermentation conditions to maximize yield and purity.
Chemical Reactions Analysis
Roseorubicin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can result in hydroquinone derivatives .
Scientific Research Applications
Roseorubicin B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of tetracenequinones. In biology and medicine, this compound has shown significant antibacterial activity, particularly against gram-positive bacteria and mycobacterium . It also exhibits inhibitory effects on leukemia L1210 cells with an IC50 of 0.06 μg/mL . Additionally, this compound is being investigated for its potential use in cancer chemotherapy due to its structural similarity to other anthracycline antibiotics .
Mechanism of Action
The mechanism of action of Roseorubicin B involves its interaction with DNA. It intercalates into the DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets of this compound include topoisomerase II, an enzyme crucial for DNA replication and repair .
Comparison with Similar Compounds
Roseorubicin B is structurally similar to other anthracycline antibiotics such as Adriamycin and daunomycin . it has unique properties that distinguish it from these compounds. For instance, this compound has a different sugar moiety attached to its aglycone structure, which affects its pharmacokinetics and toxicity profile. Similar compounds include Roseorubicin A, which has a stronger antibacterial effect than this compound .
Conclusion
This compound is a significant compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and mechanism of action make it a valuable subject of study for developing new antibacterial and anticancer therapies.
Properties
CAS No. |
70559-01-2 |
---|---|
Molecular Formula |
C36H48N2O11 |
Molecular Weight |
684.8 g/mol |
IUPAC Name |
10-[4-(dimethylamino)-5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C36H48N2O11/c1-8-36(45)13-12-19-26(33(44)28-27(31(19)42)32(43)25-18(30(28)41)10-9-11-22(25)39)35(36)49-24-15-21(38(6)7)34(17(3)47-24)48-23-14-20(37(4)5)29(40)16(2)46-23/h9-11,16-17,20-21,23-24,29,34-35,39-40,42,44-45H,8,12-15H2,1-7H3 |
InChI Key |
ARWQKOSWMQNCLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)N(C)C)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O |
Origin of Product |
United States |
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